methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12(18)9-6-10(13(14,15)16)8-11(7-9)17-4-2-3-5-17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXNVUSJBDYGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate typically involves the reaction of 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions:
- Oxidation : The pyrrole ring can be oxidized to yield pyrrole-2,5-dione derivatives.
- Reduction : The ester group can be reduced to the corresponding alcohol using lithium aluminum hydride.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
This compound is being investigated for its potential as a bioactive agent in drug discovery. Its mechanisms of action include:
- Enzyme Modulation : It can modulate enzyme activity through binding to active or allosteric sites.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 22.54 | Induction of apoptosis |
| A549 (Lung) | 5.08 | Inhibition of cell proliferation |
| HCT116 (Colon) | 10.00 | Cell cycle arrest |
These results indicate varying degrees of effectiveness across different cancer types, with the A549 lung cancer cell line showing particular sensitivity.
Medicine
The compound is explored for its therapeutic properties, especially in developing anti-inflammatory and anticancer agents. Its unique structure allows for the design of analogs with enhanced biological activities.
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
- Pyrrole vs. Pyrazole/Pyridine: The target compound’s pyrrole ring (a five-membered aromatic ring with one nitrogen) contrasts with pyrazole (two adjacent nitrogens) in 3-methyl-5-(trifluoromethyl)pyrazole and pyridine (a six-membered ring with one nitrogen) in 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine . Pyrrole’s electron-rich nature enhances π-π stacking interactions, whereas pyridine’s lone pair enables hydrogen bonding.
Trifluoromethyl (-CF₃) Group :
The -CF₃ group in all listed compounds is electron-withdrawing, improving metabolic stability and altering lipophilicity. Its position (meta in the benzoate vs. pyridine/pyrazole derivatives) influences electronic effects on the aromatic ring.Ester vs. Acid : The methyl ester in the target compound reduces acidity compared to its carboxylic acid analog, enhancing membrane permeability .
Biological Activity
Methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrole ring and a trifluoromethyl group , which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the pyrrole ring allows interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The compound can modulate enzyme activity through binding to active sites or allosteric sites, thereby influencing metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 22.54 | Induction of apoptosis |
| A549 (Lung) | 5.08 | Inhibition of cell proliferation |
| HCT116 (Colon) | 10.00 | Cell cycle arrest |
These results indicate that the compound has varying degrees of effectiveness across different cancer types, with the A549 lung cancer cell line being particularly sensitive.
Study 1: Anticancer Properties
In a study published in MDPI, the compound was tested against several human cancer cell lines, demonstrating significant growth inhibition. The most potent activity was observed in the A549 cell line, where the IC50 value was recorded at 5.08 µM, indicating strong antiproliferative effects .
Study 2: Mechanistic Insights
A mechanistic study involving molecular docking simulations revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding was associated with increased caspase-3 activity, suggesting an apoptotic mechanism .
Additional Biological Activities
Beyond anticancer effects, this compound has been explored for other biological activities:
- Antibacterial Activity : Preliminary investigations indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | <0.25 |
| S. aureus | <0.03125 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Q & A
Q. What are the common synthetic routes for methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate?
The synthesis typically involves condensation reactions between substituted benzoic acid derivatives and pyrrole precursors. For example, analogous compounds are synthesized using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures . Continuous flow reactors and automated systems are also employed industrially to optimize reaction parameters (temperature, pressure) and improve yields .
Q. Which spectroscopic techniques are most effective for characterizing the trifluoromethyl group and pyrrole moiety in this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for identifying the trifluoromethyl group (via NMR) and the aromatic/pyrrole protons ( NMR). X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of related trifluoromethyl-substituted benzoates . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .
Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?
Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as seen in industrial-grade specifications (e.g., ≥90% purity for similar compounds) . Recrystallization from methanol or other solvents is a standard purification step, particularly for low-yield reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
Automated systems enable precise control of reagent addition and temperature, reducing side reactions . For example, adjusting stoichiometry or employing catalysts like palladium complexes (for cross-coupling reactions) may improve efficiency. Troubleshooting low yields (e.g., 9% in analogous syntheses) often involves solvent optimization, reaction time adjustments, or alternative protecting groups .
Q. What strategies are recommended for resolving contradictions in reported biological activities of trifluoromethyl-substituted benzoates?
Conflicting bioactivity data require rigorous validation via dose-response assays, enzyme inhibition studies, and computational modeling. For instance, molecular docking can predict binding affinities to targets like viral proteases or kinases, aligning with computational approaches used for antiviral drug discovery . Cross-study comparisons under standardized conditions (e.g., cell lines, assay protocols) are essential .
Q. How can regioselectivity be controlled during functionalization of the pyrrole ring in this compound?
Regioselectivity is influenced by electronic effects of substituents. For example, electron-withdrawing groups (e.g., trifluoromethyl) direct electrophilic substitution to specific positions. Steric hindrance and catalyst choice (e.g., transition metals) further modulate reactivity, as observed in pyrazole and pyrrolidine derivatization studies .
Q. What computational methods are suitable for predicting the reactivity or stability of this compound?
Density Functional Theory (DFT) calculations analyze electronic properties, such as frontier molecular orbitals, to predict reactivity sites . Molecular dynamics simulations assess stability in biological environments, while QSAR (Quantitative Structure-Activity Relationship) models correlate structural features with observed activities .
Methodological Notes
- Experimental Design: Solvent selection (e.g., DMF for polar reactions, THF for Grignard reactions) and catalyst systems (e.g., NaH for deprotonation) should align with the target reaction mechanism .
- Data Analysis: Use multivariate statistical tools to interpret spectral or bioassay data discrepancies. For example, Principal Component Analysis (PCA) can resolve overlapping signals in complex NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
